molecular formula C7H13Cl2N3 B2724872 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3-amine dihydrochloride CAS No. 1338709-39-9

5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3-amine dihydrochloride

Cat. No.: B2724872
CAS No.: 1338709-39-9
M. Wt: 210.1
InChI Key: HZDNNIKWJPFFCN-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3-amine dihydrochloride is a heterocyclic compound with a molecular formula of C7H11N3·2HCl.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3-amine dihydrochloride typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of histamine with benzaldehyde, followed by Pictet-Spengler cyclization using a suitable aldehyde or ketone under basic conditions . The reaction is usually carried out in an ethanol solvent at reflux temperature to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3-amine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyridine derivatives, while reduction can produce tetrahydroimidazo derivatives .

Scientific Research Applications

5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3-amine dihydrochloride has several scientific research applications:

Comparison with Similar Compounds

Properties

IUPAC Name

5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3.2ClH/c8-6-5-9-7-3-1-2-4-10(6)7;;/h5H,1-4,8H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZDNNIKWJPFFCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=NC=C2N)C1.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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